![molecular formula C6H3BrIN3 B1145865 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-27-0](/img/structure/B1145865.png)

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

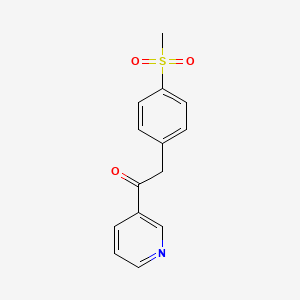

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H3BrIN3 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine were not found, there are general methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . Also, a series of 4,5,6,7-tetrahydro-1H-pyrazolo pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity .Molecular Structure Analysis

The molecular structure of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine includes bromine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core . The InChI string isInChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5 (4)10-11-6 (3)8/h1-2H, (H,10,11) . Physical And Chemical Properties Analysis

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine has a molecular weight of 323.92 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 157 . The compound is a solid .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been used in various biomedical applications due to their close similarity with the purine bases adenine and guanine .

TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM .

Antimicrobial, Antitumor, Antidiabetic, Anti-Alzheimer’s Disease, Anti-Inflammatory, and Antioxidant Applications

The pyrazolopyrimidine moiety, which is similar to pyrazolo[3,4-b]pyridines, represents a common heterocycle nucleus used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Fragment-Based Drug Discovery

Heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridines represent attractive starting points for fragment-based drug discovery (FBDD). This is due to their ability to engage with the target protein through a wide variety of intermolecular interactions, coupled with the potential to optimize drug-like properties (lipophilicity, hydrogen bonding capacity, and polarity) through modification of substitution patterns .

Antifungal and Antiviral Activity

The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis of Novel Pyrazolo[3,4-b]pyridines

Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .

Safety And Hazards

Eigenschaften

IUPAC Name |

7-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYQFKPEXZUFNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272023 |

Source

|

| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1357946-27-0 |

Source

|

| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2R-[2α(S*),4β]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-α-[[(hexahydro-1H-azepin-1-yl)meth](/img/no-structure.png)

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)